molecular formula C18H19N3O2S2 B10872236 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetamide

Cat. No.: B10872236
M. Wt: 373.5 g/mol
InChI Key: JMFRHSRQCOOFFG-CIAFOILYSA-N
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Description

N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-({[1-(2-THIENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE is a complex organic compound characterized by its unique structural features, including a cyano group, a tetrahydrocyclohepta[b]thiophene ring, and a thienyl-substituted oxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-({[1-(2-THIENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE typically involves multiple steps:

    Formation of the Tetrahydrocyclohepta[b]thiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted cycloheptanone and a sulfur source under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.

    Formation of the Oxime Moiety: The oxime group is formed by reacting the corresponding ketone or aldehyde with hydroxylamine hydrochloride in the presence of a base.

    Final Coupling Reaction: The final step involves coupling the thienyl-substituted oxime with the cyano-substituted tetrahydrocyclohepta[b]thiophene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and tetrahydrocyclohepta[b]thiophene rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the oxime moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Thioethers, amides.

Scientific Research Applications

Chemistry

In chemistry, N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-({[1-(2-THIENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It could be investigated for its efficacy in treating various diseases, particularly those involving inflammation or cancer, due to its structural similarity to known bioactive molecules.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-({[1-(2-THIENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The cyano group and oxime moiety can participate in hydrogen bonding and electrostatic interactions, facilitating binding to biological macromolecules. The compound may modulate the activity of these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-HYDROXYACETAMIDE: Similar structure but lacks the thienyl-substituted oxime moiety.

    N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-AMINOACETAMIDE: Similar structure but contains an amino group instead of the oxime moiety.

Uniqueness

The presence of the thienyl-substituted oxime moiety in N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-({[1-(2-THIENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE distinguishes it from similar compounds. This unique feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide

InChI

InChI=1S/C18H19N3O2S2/c1-12(15-8-5-9-24-15)21-23-11-17(22)20-18-14(10-19)13-6-3-2-4-7-16(13)25-18/h5,8-9H,2-4,6-7,11H2,1H3,(H,20,22)/b21-12+

InChI Key

JMFRHSRQCOOFFG-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\OCC(=O)NC1=C(C2=C(S1)CCCCC2)C#N)/C3=CC=CS3

Canonical SMILES

CC(=NOCC(=O)NC1=C(C2=C(S1)CCCCC2)C#N)C3=CC=CS3

Origin of Product

United States

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